

# "Imidazo[1,2-a]pyridine-3-carboxylic acid" IUPAC name and synonyms

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## Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-3-carboxylic acid*

Cat. No.: *B040317*

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## An In-depth Technical Guide to **Imidazo[1,2-a]pyridine-3-carboxylic Acid**

This technical guide provides a comprehensive overview of **Imidazo[1,2-a]pyridine-3-carboxylic acid**, a key heterocyclic compound in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

## Chemical Identity

IUPAC Name: **imidazo[1,2-a]pyridine-3-carboxylic acid**[\[1\]](#)

Synonyms: A variety of synonyms are used in literature and chemical databases to refer to this compound. These include:

- Imidazo(1,2-a)pyridine-3-carboxylic acid[\[1\]](#)
- NSC 305198[\[1\]](#)
- BRN 0608485[\[1\]](#)
- DTXSID00211053[\[1\]](#)
- AC-7120[\[1\]](#)

- CS-W002822[1]

## Physicochemical and Computed Properties

The fundamental properties of **Imidazo[1,2-a]pyridine-3-carboxylic acid** are summarized below. These values are critical for its handling, formulation, and application in experimental settings.

| Property                       | Value   | Source           |
|--------------------------------|---|------------------|
| Molecular Formula              | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> | PubChem[1][2][3] |
| Molecular Weight               | 162.15 g/mol  | PubChem[1][2][3] |
| CAS Number                     | 6200-60-8   | PubChem[1][2][3] |
| Exact Mass                     | 162.042927438 Da  | PubChem[1]       |
| Topological Polar Surface Area | 54.6 Å <sup>2</sup>   | PubChem[1]       |
| Hydrogen Bond Donor Count      | 1   | PubChem[1]       |
| Hydrogen Bond Acceptor Count   | 3   | PubChem[4]       |
| Rotatable Bond Count           | 1   | PubChem[1]       |
| Complexity                     | 195   | PubChem[1]       |

## Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[6][7]

### Antitubercular Activity

Derivatives of the imidazo[1,2-a]pyridine core, particularly carboxamides, have demonstrated potent activity against *Mycobacterium tuberculosis* (Mtb), including drug-resistant strains.[8][9]

| Compound Class  | Target/Strain                        | Activity Measurement | Value Range    | Reference |
|---|--------------------------------------|----------------------|----------------|-----------|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides       | Replicating Mtb                      | MIC <sub>90</sub>    | 0.4–1.9 µM     | [8]       |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides       | Multi-Drug Resistant (MDR) Mtb       | MIC <sub>90</sub>    | 0.07–2.2 µM    | [8]       |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides       | Extensively Drug-Resistant (XDR) Mtb | MIC <sub>90</sub>    | 0.07–0.14 µM   | [8]       |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Sensitive (DS) Mtb              | MIC <sub>90</sub>    | 0.069–0.174 µM | [8]       |
| Imidazo[1,2-a]pyridine Ethers (IPE)                     | Mycobacterial ATP synthase           | IC <sub>50</sub>     | <0.02 µM       | [8]       |
| 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs              | Drug-Sensitive/Resistant MTB strains | MIC                  | 0.041–2.64 µM  | [9]       |

## Anticancer Activity

Novel hybrids of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines.

| Hybrid Compound | Cell Line               | Activity Measurement | Value (μM) | Reference            |
|-----------------|-------------------------|----------------------|------------|----------------------|
| HB9             | A549 (Lung Cancer)      | IC <sub>50</sub>     | 50.56      | <a href="#">[10]</a> |
| Cisplatin       | A549 (Lung Cancer)      | IC <sub>50</sub>     | 53.25      | <a href="#">[10]</a> |
| HB10            | HepG2 (Liver Carcinoma) | IC <sub>50</sub>     | 51.52      | <a href="#">[10]</a> |
| Cisplatin       | HepG2 (Liver Carcinoma) | IC <sub>50</sub>     | 54.81      | <a href="#">[10]</a> |

## Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available. Below are protocols for two common synthetic strategies.

### Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol describes a rapid, microwave-assisted synthesis based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative.[\[11\]](#)

Materials:

- Substituted 2-aminopyridine (1.0 mmol)
- Substituted phenacyl bromide (1.0 mmol)
- Ethanol (3 mL)
- 10 mL microwave synthesis vial
- Magnetic stirrer bar

Instrumentation:

- CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

- To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
- Add 3 mL of ethanol to the vial.
- Seal the vial securely with a cap.
- Place the vial into the cavity of the microwave reactor.
- Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with continuous stirring.
- After the reaction is complete, cool the vial to room temperature.
- The resulting precipitate is collected by filtration.
- Wash the collected solid with cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Protocol 2: Catalyst-Free, Three-Component Synthesis for C-3 Functionalization

This protocol details a novel, catalyst-free method to functionalize the C-3 position of imidazo[1,2-a]pyridines via a decarboxylative, Petasis-like three-component reaction.<sup>[6]</sup>

Materials:

- Imidazo[1,2-a]pyridine derivative (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) (1.0 equiv)
- Glyoxylic acid (1.5 equiv)

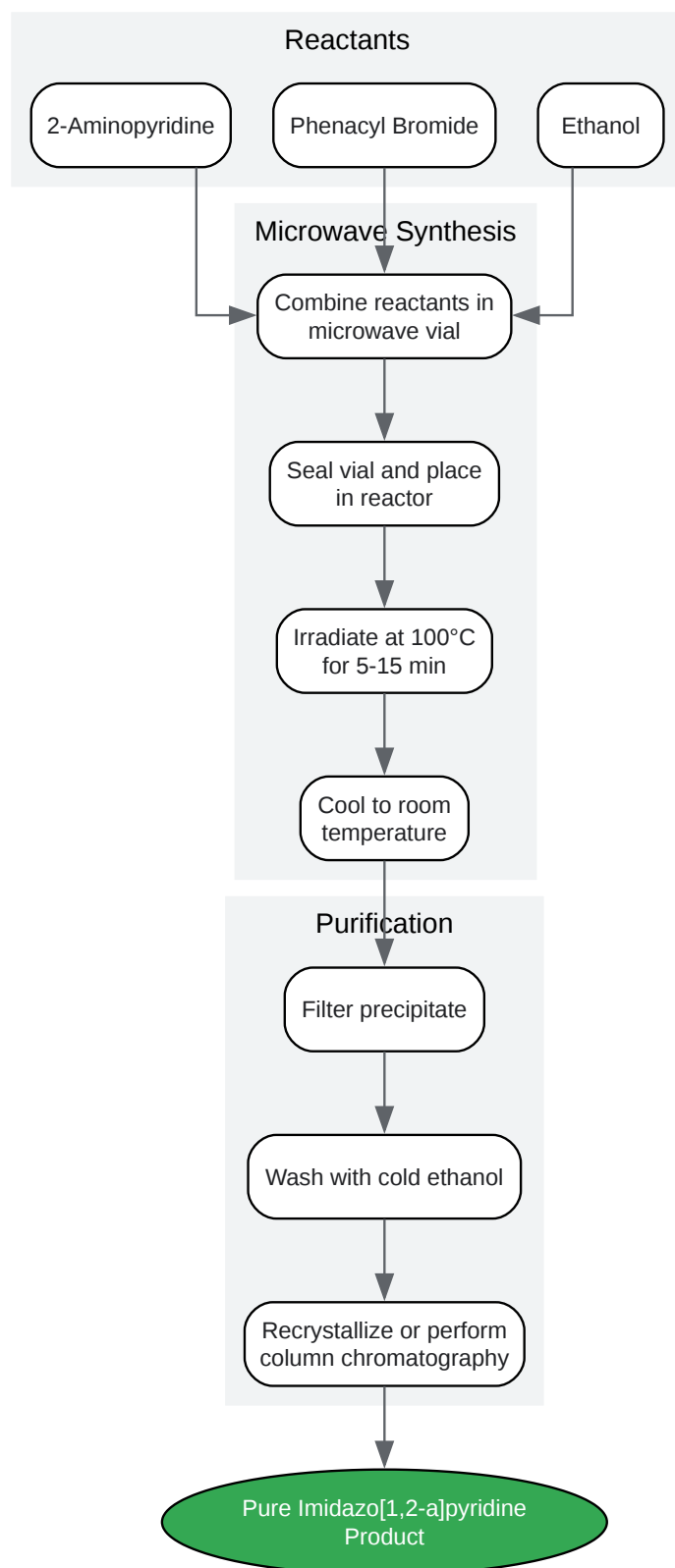
- Boronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)
- 1,4-Dioxane (as solvent)
- Potassium Carbonate ( $K_2CO_3$ ) (3.0 equiv)

#### Procedure:

- In a reaction vessel, combine the imidazo[1,2-a]pyridine derivative (1.0 equiv), glyoxylic acid (1.5 equiv), boronic acid (1.5 equiv), and  $K_2CO_3$  (3.0 equiv).
- Add 1,4-dioxane to the mixture.
- Heat the reaction mixture at 110°C and stir for 12 hours.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude residue using column chromatography on silica gel to yield the C-3 functionalized product.

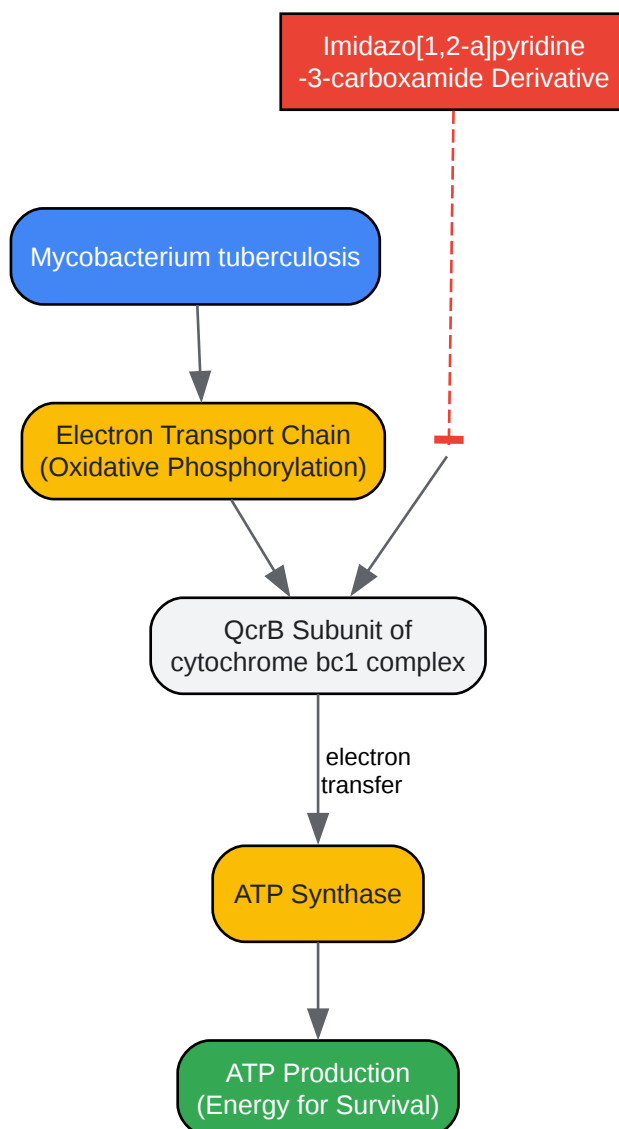
## Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate key processes related to **Imidazo[1,2-a]pyridine-3-carboxylic acid** and its derivatives.



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Caption: Workflow for Microwave-Assisted Synthesis of Imidazopyridines.



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Caption: Inhibition of Mtb QcrB by Imidazo[1,2-a]pyridine Derivatives.

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